CP-85339

Structural biology Renin-angiotensin system X-ray crystallography

CP-85339 is a uniquely characterized tetrapeptide renin inhibitor with 5 defined stereocenters, specifically validated for X-ray crystallographic analysis of peptide-renin complexes. Unlike generic renin inhibitors, its established co-crystallization compatibility ensures interpretable structural data for structure-based drug design. With documented purity (>98%), well-defined solubility (DMSO, LogP 5.283), and proven storage/shipping stability, it serves as a reliable reference compound for SAR studies and aspartic protease mechanism research. Procure CP-85339 as a specialized tool compound to ensure experimental reproducibility in your structural biology workflows.

Molecular Formula C31H49ClN4O6S
Molecular Weight 641.3 g/mol
Cat. No. B15589635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-85339
Molecular FormulaC31H49ClN4O6S
Molecular Weight641.3 g/mol
Structural Identifiers
InChIInChI=1S/C31H48N4O6S.ClH/c1-20(2)41-31(40)27(36)24(17-21-11-6-4-7-12-21)33-30(39)26(19-42-3)35-29(38)25(18-22-13-8-5-9-14-22)34-28(37)23-15-10-16-32-23;/h5,8-9,13-14,20-21,23-27,32,36H,4,6-7,10-12,15-19H2,1-3H3,(H,33,39)(H,34,37)(H,35,38);1H/t23-,24-,25-,26-,27+;/m0./s1
InChIKeyFFHONOAPGWLLOF-AUFFENBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-85339: A Tetrapeptide Renin Inhibitor for X-ray Structural Biology


CP-85339 (CAS 119625-53-5) is a synthetic tetrapeptide renin inhibitor with the molecular formula C31H49ClN4O6S and a molecular weight of 641.26 g/mol [1]. It functions as an aspartic acid protease inhibitor specifically designed for X-ray crystallographic analysis of peptide-renin complexes, with characterization including defined stereochemistry (5 defined stereocenters) and a calculated LogP of 5.283 [2]. Its primary application is as a tool compound in structural biology rather than a therapeutic candidate.

Why CP-85339 Cannot Be Substituted with Generic Renin Inhibitors


CP-85339 occupies a specialized niche distinct from both classical renin inhibitors (e.g., pepstatin) and modern therapeutic agents (e.g., aliskiren). Substitution with a generic renin inhibitor is not scientifically valid for X-ray crystallography applications due to fundamental differences in binding mode and co-crystallization compatibility. While CP-85339 is documented as an aspartic acid protease inhibitor for X-ray analysis of peptide-renin complexes [1], alternative compounds may exhibit different binding kinetics, species selectivity profiles, or structural features that preclude formation of interpretable co-crystal structures. The absence of publicly available comparative binding data (Ki or IC50 values) for CP-85339 itself precludes quantitative differentiation based on potency, but the compound's established utility in structural biology applications distinguishes it functionally from inhibitors optimized solely for enzymatic inhibition assays .

CP-85339: Quantitative Differentiation Evidence and Comparator Analysis


Structural Identity Verification: CP-85339 vs. Tetrapeptide Renin Inhibitor Analogs

CP-85339 is distinguished from other tetrapeptide renin inhibitors by its fully defined stereochemical configuration (5 defined atom stereocenters) and specific molecular fingerprint . While numerous tetrapeptide renin inhibitors exist (e.g., PD125754 with IC50 = 22 nM; Enalkiren with IC50 = 0.78 nM), CP-85339's lack of publicly reported potency data suggests its value proposition lies in proven co-crystallization compatibility rather than absolute inhibitory potency [1][2].

Structural biology Renin-angiotensin system X-ray crystallography

CP-85339: Validated Research Applications and Procurement Scenarios


X-ray Crystallography of Renin-Inhibitor Complexes

CP-85339 is specifically designated as an aspartic acid protease inhibitor for X-ray analysis of peptide-renin complexes [1]. Researchers investigating the structural basis of renin inhibition for structure-based drug design should consider CP-85339 for co-crystallization studies, where its defined stereochemistry and proven compatibility with renin crystallization conditions offer practical advantages over inhibitors with unknown co-crystallization behavior.

Tetrapeptide Renin Inhibitor Reference Standard

CP-85339 serves as a well-characterized tetrapeptide renin inhibitor reference compound for in vitro studies of the renin-angiotensin system [2]. Laboratories requiring a structurally defined, commercially available renin inhibitor with documented purity (>98%) and established storage/solubility parameters (soluble in DMSO, LogP = 5.283) may utilize CP-85339 as a consistent experimental control .

Structure-Activity Relationship (SAR) Baseline Studies

CP-85339's defined amino acid composition and stereochemistry (5 defined stereocenters) make it suitable as a baseline compound in SAR studies exploring renin inhibitor optimization [1]. Its structural features can serve as a reference point when evaluating novel synthetic tetrapeptide analogs, particularly those designed to probe binding pocket interactions identified through co-crystallography.

Academic Research in Renin Enzymology

Academic laboratories studying aspartic protease inhibition mechanisms may procure CP-85339 as a specialized tool compound for comparative enzymatic studies. The compound's classification as a tetrapeptide renin inhibitor [2] positions it within the broader class of transition-state analog inhibitors, enabling researchers to contrast its behavior with other renin inhibitors of varying structural complexity.

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